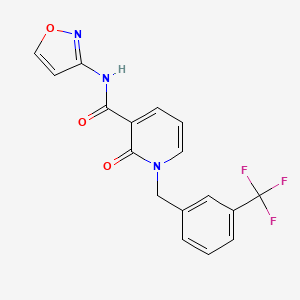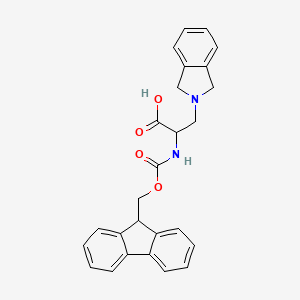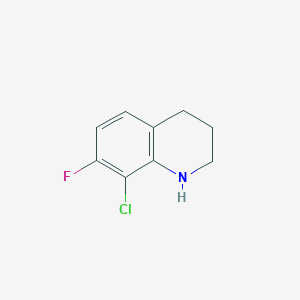![molecular formula C21H15Cl2F3N2O3S B2450539 2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 339103-16-1](/img/structure/B2450539.png)
2-{[(2,5-dichlorophenyl)sulfonyl]anilino}-N-[3-(trifluoromethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is an organic compound with the molecular formula C21H15Cl2F3N2O3S . It is a sulfonamide derivative.
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with N,N-dimethylacetamide, followed by the addition of aniline. The resulting product is then purified through recrystallization.Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C21H15Cl2F3N2O3S . The InChI key is NRIXYZIAYJWXLY-UHFFFAOYSA-N.Physical And Chemical Properties Analysis
This compound has a molecular weight of 503.32 g/mol . It is a white to off-white crystalline solid that is relatively stable at room temperature. It is sparingly soluble in water and most common organic solvents.科学的研究の応用
Crystal Structure Analysis :
- A study on the crystal structure of a related compound, dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)-sulfonyl]phenyl}acetamide)copper(II), reveals insights into the metal coordination sphere and potential applications in understanding molecular interactions (Obaleye, Caira, & Tella, 2008).
Therapeutic Applications :
- A derivative, 2-(2-methyl-quinoline-4ylamino)-N-(2-chlorophenyl)-acetamide, demonstrated significant antiviral and antiapoptotic effects in vitro, suggesting potential therapeutic applications in the treatment of diseases like Japanese encephalitis (Ghosh et al., 2008).
Antibacterial and Antifungal Agents :
- Synthesized compounds like 2-[(4-Chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides exhibit promising antibacterial and antifungal potential, highlighting the compound's relevance in developing new antimicrobial agents (Abbasi et al., 2020).
Enzyme Inhibition :
- Research on similar compounds, such as 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl) sulfonyl]amino}-N-(un/substituted-phenyl)acetamides, reveals their potential as α-glucosidase and acetylcholinesterase inhibitors, which could be significant for therapeutic purposes (Abbasi et al., 2019).
Conformational Studies :
- Analysis of compounds like 2-Chloro-N-(2,3-dichlorophenyl)acetamide provides insights into their molecular conformation and bond parameters, which are essential for understanding their chemical behavior and potential applications (Gowda, Foro, & Fuess, 2008).
Synthesis and Polarity Studies :
- Studies on derivatives such as 2-chloro-N-[2-(methylsulfanyl)phenyl]- and 2-(diphenylthiophosphoryl)-N-[2-(methylsulfanyl)phenyl]acetamides provide valuable information on their conformations, polarity, and quantum chemical calculations, which are crucial for their practical applications (Ishmaeva et al., 2015).
Anticonvulsant Activity :
- Synthesis and evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives show potential anticonvulsant activity, indicating the compound's significance in pharmaceutical research (Kamiński, Wiklik, & Obniska, 2015).
Immunomodulation :
- Research on N-[4-[(4-fluorophenyl)sulfonyl]phenyl] acetamide demonstrates its ability to modulate immune responses, particularly in the context of tumor growth, indicating its potential application in cancer therapy (Wang et al., 2004).
Molecular Binding Studies :
- Investigations into the binding of anilino moieties of related compounds to enzymes like dihydrofolic reductase and thymidylate synthetase offer insights into drug design and the development of enzyme inhibitors (Baker & Novotny, 1967).
Computational Chemistry Applications :
- Quantum chemical calculations on compounds such as 2,2-Dichloro-N-(2,3-dichlorophenyl)acetamide provide detailed insights into their molecular structure, vibrational spectroscopic properties, and thermodynamic characteristics, which are vital for various scientific applications (Choudhary et al., 2014).
作用機序
This compound is considered as a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which is an enzyme that regulates the cell cycle.
特性
IUPAC Name |
2-(N-(2,5-dichlorophenyl)sulfonylanilino)-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2F3N2O3S/c22-15-9-10-18(23)19(12-15)32(30,31)28(17-7-2-1-3-8-17)13-20(29)27-16-6-4-5-14(11-16)21(24,25)26/h1-12H,13H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWDCAIECOXKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(CC(=O)NC2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

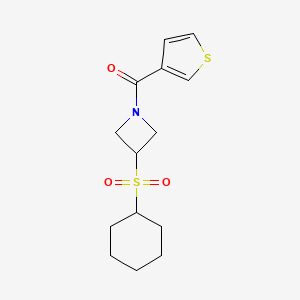
![N-(1-benzylpiperidin-4-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2450458.png)
![N-[(2-Cyclopropyl-3-methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2450460.png)


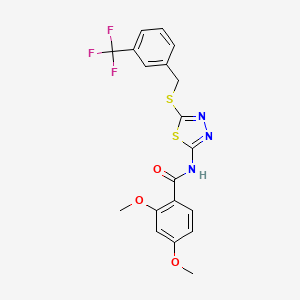
![5-({2-Hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2450465.png)

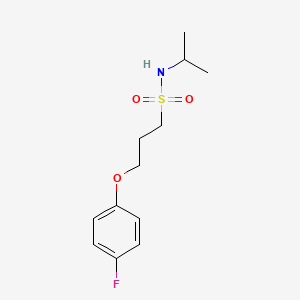
![Sodium;5-bromoimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B2450469.png)
